

An In-Depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No.: B1283818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-3-nitrobenzenesulfonyl chloride** (CAS No. 56682-04-3), a versatile chemical intermediate. The information presented herein is intended for use by professionals in the fields of chemical research, drug discovery, and development.

Chemical and Physical Properties

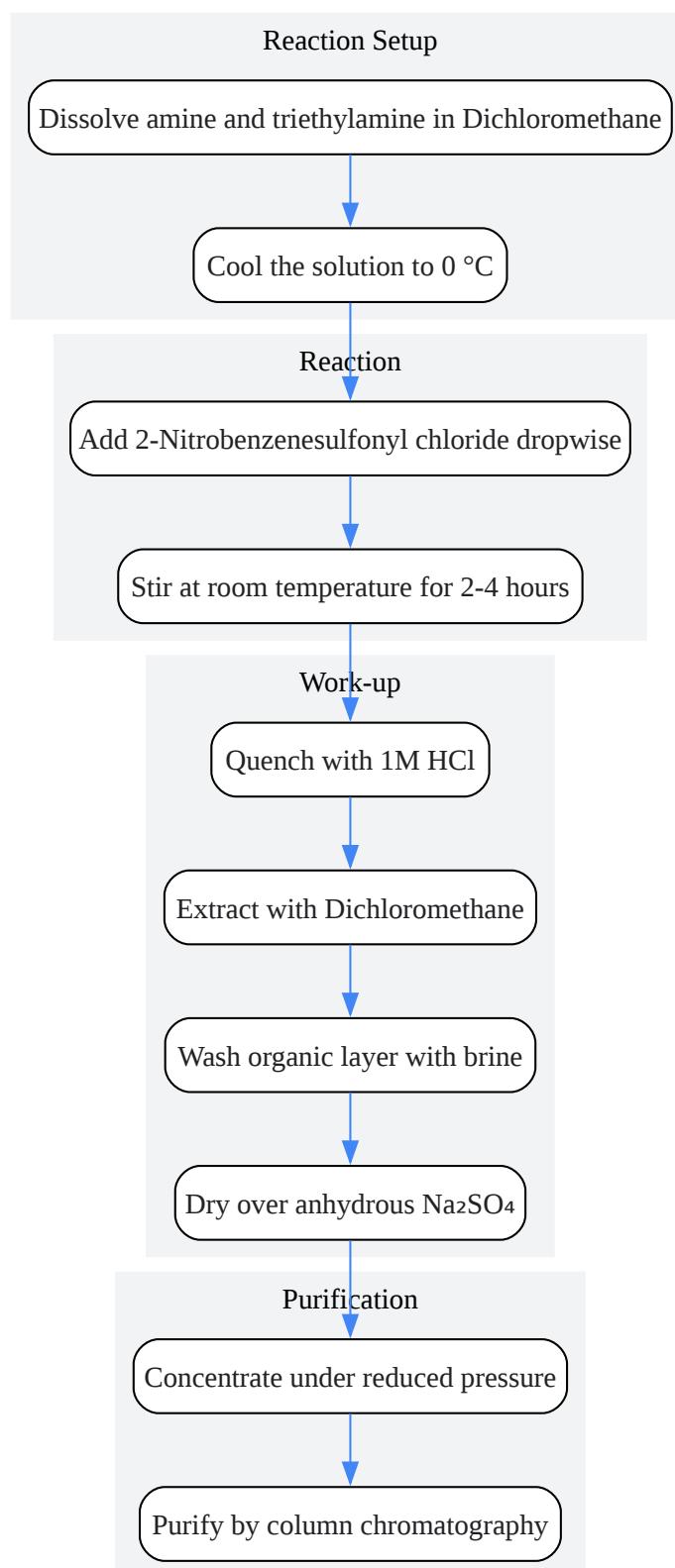
While specific experimental data for **2-Methyl-3-nitrobenzenesulfonyl chloride** is limited, the following table summarizes its known properties and includes data from closely related isomers for comparative purposes.

Property	Value	Source/Notes
IUPAC Name	2-methyl-3-nitrobenzene-1-sulfonyl chloride	
CAS Number	56682-04-3	
Molecular Formula	C ₇ H ₆ CINO ₄ S	
Molecular Weight	235.65 g/mol	
Physical State	Solid (predicted)	
Melting Point	41-45 °C (for 2-Methyl-5-nitrobenzenesulfonyl chloride)	[1]
Boiling Point	135-137 °C / 0.7 mmHg (for 2-Methyl-5-nitrobenzenesulfonyl chloride)	[1]
Solubility	Soluble in organic solvents such as toluene, tetrahydrofuran, methylene chloride, and ethyl acetate. Insoluble in water.	[2] [3]

Hazard and Safety Information

2-Methyl-3-nitrobenzenesulfonyl chloride is classified as a hazardous substance. The following table summarizes the key hazard statements and precautionary measures.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statements
Corrosive	GHS05	Danger	H314: Causes severe skin burns and eye damage.	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Harmful if swallowed	GHS07	Danger	H302: Harmful if swallowed.	P264, P270, P301+P317, P330, P501


For detailed safety information, always refer to the full Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Due to the limited availability of published experimental protocols specifically utilizing **2-Methyl-3-nitrobenzenesulfonyl chloride**, a representative protocol for the synthesis of a sulfonamide using a closely related compound, 2-nitrobenzenesulfonyl chloride, is provided below. This protocol can be adapted by researchers for use with the title compound, with appropriate modifications and safety considerations.

Representative Protocol: Synthesis of N-(Substituted)-2-nitrobenzenesulfonamide

This procedure outlines the general steps for the reaction of an amine with a nitrobenzenesulfonyl chloride to form a sulfonamide.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of sulfonamides.

Methodology:

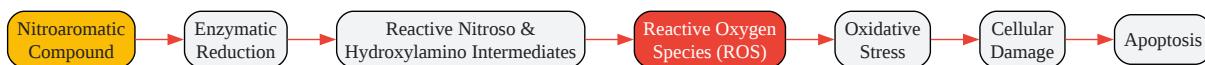
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.1 eq) in an appropriate solvent such as dichloromethane.
- Cool the reaction mixture to 0 °C in an ice bath.
- Reaction: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in the same solvent to the cooled amine solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with the solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.^{[4][5]}

Reactivity and Potential Applications

The reactivity of **2-Methyl-3-nitrobenzenesulfonyl chloride** is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The presence of the electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.^[6]

This reactivity makes it a valuable reagent in organic synthesis, particularly for:

- Synthesis of Sulfonamides: As demonstrated in the representative protocol, these compounds readily react with primary and secondary amines to form sulfonamides.


Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities.[7][8]

- Protecting Group Chemistry: The nitrobenzenesulfonyl (nosyl) group can be used as a protecting group for amines. It is stable under various reaction conditions and can be selectively removed.[9]

Biological Activity and Signaling Pathways

Specific studies on the biological activity and interaction with signaling pathways of **2-Methyl-3-nitrobenzenesulfonyl chloride** are not readily available in the public domain. However, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects, often linked to their metabolism and the generation of reactive species.

The toxicity of many nitroaromatic compounds is associated with the enzymatic reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. This reductive metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress within cells.[10][11] This oxidative stress can, in turn, impact various cellular signaling pathways.

[Click to download full resolution via product page](#)

Caption: Postulated general mechanism of nitroaromatic compound toxicity.

It is important to note that the specific biological effects and their mechanisms can vary significantly depending on the substitution pattern of the nitroaromatic compound.[6] Therefore, dedicated biological evaluation of **2-Methyl-3-nitrobenzenesulfonyl chloride** is necessary to determine its specific activity and potential interactions with cellular signaling pathways. Recent studies on other nitrobenzenesulfonamide hybrids have shown potential as antimycobacterial agents, suggesting a possible avenue for future research with this compound.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283818#2-methyl-3-nitrobenzenesulfonyl-chloride-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com